

Core Properties of 4-Methyl-1-indanone

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Compound of Interest

Compound Name: 4-Methyl-1-indanone

Cat. No.: B1352297

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4-Methyl-1-indanone is a solid, ketone-functionalized organic compound.[1] It presents as a white to light yellow crystal powder.[2][3] Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with a methyl substituent on the aromatic ring.

Physicochemical and Spectroscopic Data

The quantitative properties of **4-Methyl-1-indanone** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	24644-78-8	[1][4][5]
Molecular Formula	C ₁₀ H ₁₀ O	[1][4][5]
Molecular Weight	146.19 g/mol	[1][5]
Appearance	White to light yellow crystal powder	[2][3]
Melting Point	94-96 °C	[1][2]
Boiling Point	268.1 °C at 760 mmHg	[6]
Flash Point	111.6 °C	[6]

| Form | Solid |[1] |

Table 2: Spectroscopic and Structural Identifiers

Identifier Type	Identifier	Source
SMILES String	<chem>Cc1cccc2C(=O)CCc12</chem>	[1]
InChI	1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3	[1]

| InChI Key | RUORWXQKVXTQJJ-UHFFFAOYSA-N |[1] |

Experimental Protocols and Synthesis

The indanone core is a valuable scaffold in organic synthesis.[7] The primary methods for synthesizing **4-Methyl-1-indanone** and related structures involve intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation

One of the most direct routes for synthesizing **4-Methyl-1-indanone** is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[7]

Methodology:

- Precursor Preparation: The starting material, 3-(m-tolyl)propanoic acid, is dissolved in a suitable anhydrous solvent, such as dichloromethane.[2]
- Acid-Catalyzed Cyclization: A strong acid catalyst is required to promote the electrophilic aromatic substitution. Common reagents for this step include:
 - Polyphosphoric acid (PPA)[7]
 - Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)[7]
 - Trifluoromethanesulfonic acid[2]

- **Reaction Conditions:** The acid is typically added slowly to the solution of the precursor at a reduced temperature (e.g., 0 °C) before being warmed to room temperature.[2] The reaction proceeds via the formation of a reactive acylium ion, which then attacks the aromatic ring to form the five-membered ring of the indanone.[7]
- **Work-up and Purification:** Following the reaction, a standard work-up procedure is performed to isolate the crude product, which can then be purified by techniques such as recrystallization or column chromatography.

Caption: Friedel-Crafts acylation workflow for **4-Methyl-1-indanone**.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for synthesizing indanones. This reaction involves the acid-catalyzed 4π -electrocyclic ring closure of a divinyl ketone precursor.[7] A green chemistry approach using the solvent 4-methyltetrahydropyran (4-MeTHP) and a Lewis acid like boron trifluoride diethyl etherate has been developed for related indanones, offering a more sustainable synthetic route.[8]

Role as a Synthetic Intermediate

4-Methyl-1-indanone is a versatile building block in organic synthesis, primarily due to its reactive ketone functional group.[7] It serves as a precursor for constructing more complex molecules, including polycyclic aromatic hydrocarbons and various derivatives with potential biological activity.[1][7]

Key Reactions:

- **Condensation Reactions:** It undergoes base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to yield 2-arylidene-1-indanones.[7]
- **Nucleophilic Addition:** The electrophilic carbonyl carbon reacts with various nucleophiles. For example, it condenses with lithiated naphthamides to form complex lactones after hydrolysis. [1][2] Grignard reagents can also add to the ketone to form tertiary alcohols.[7]
- **Derivatization:** It is used to synthesize compounds like methyl 4-methyl-1-fluoroindan-1-carboxylate.[1]

Caption: Role of **4-Methyl-1-indanone** as a key synthetic intermediate.

Biological Activity and Drug Development Potential

The indanone scaffold is considered a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.^{[7][9]} While specific signaling pathways for **4-Methyl-1-indanone** are not extensively documented, its derivatives and related indanone structures have shown significant therapeutic potential.

Indanone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory^[10]
- Anticancer^{[10][11]}
- Antiviral^[10]
- Antimicrobial^[10]
- Analgesic^[10]

Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone core, highlighting the therapeutic importance of this chemical class.^{[9][11]} Research indicates that functionalized indanones are valuable for developing novel therapeutic agents, with studies showing promising anti-inflammatory and anticancer activity in various derivatives.^{[7][11]}

Caption: The role of the indanone core in developing bioactive compounds.

Safety and Handling

4-Methyl-1-indanone is classified as a combustible solid.^[1] Standard laboratory personal protective equipment (PPE), including eyeshields and gloves, is recommended when handling this compound.^[1] It should be stored in a well-ventilated place, and handling procedures should aim to avoid dust formation, ingestion, and inhalation.^{[12][13]}

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